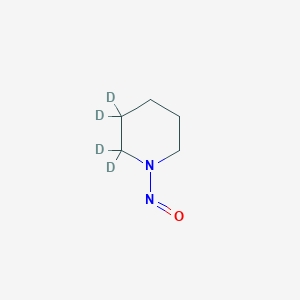![molecular formula C13H10N2 B13819491 6H-6,9-Methanoazepino[1,2-a]benzimidazole CAS No. 235-83-6](/img/structure/B13819491.png)
6H-6,9-Methanoazepino[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-6,9-Methanoazepino[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound. It is part of the benzimidazole family, which is known for its wide range of biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system that combines the benzimidazole core with an azepine ring, creating a unique and complex molecular framework.
Méthodes De Préparation
The synthesis of 6H-6,9-Methanoazepino[1,2-a]benzimidazole typically involves the construction of the benzimidazole core followed by the formation of the azepine ring. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions . This is followed by cyclization reactions to form the azepine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
6H-6,9-Methanoazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
6H-6,9-Methanoazepino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 6H-6,9-Methanoazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
6H-6,9-Methanoazepino[1,2-a]benzimidazole can be compared with other benzimidazole derivatives, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but differ in the specific arrangement of nitrogen atoms and additional rings.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
235-83-6 |
|---|---|
Formule moléculaire |
C13H10N2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8,11,13-hexaene |
InChI |
InChI=1S/C13H10N2/c1-2-4-12-11(3-1)14-13-10-6-5-9(7-10)8-15(12)13/h1-6,8,10H,7H2 |
Clé InChI |
CYGOZAJEHXHPKR-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1=CN3C2=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)











![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
